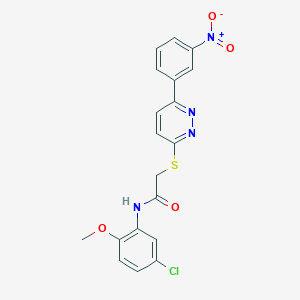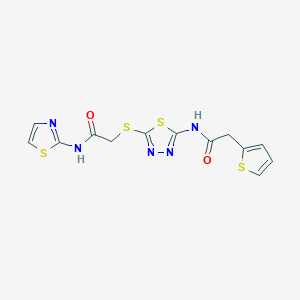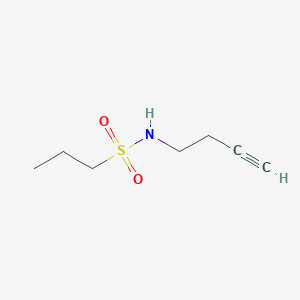![molecular formula C23H19ClN2O3 B2598694 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 325992-82-3](/img/structure/B2598694.png)
2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole” is a complex organic molecule that contains an indole ring, a nitro group, a methoxy group, and a chlorophenyl group. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . The presence of the nitro group could suggest potential reactivity or biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The compound also contains a nitro group (-NO2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is a strong electron-withdrawing group and could be reduced to an amine. The methoxy group could undergo reactions typical of ethers, and the chlorophenyl group could participate in reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, methoxy, and chlorophenyl groups could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Activity
Compounds structurally related to 2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole have been synthesized and evaluated for their antibacterial potency. For example, derivatives exhibiting higher antibacterial activity against E. coli and S. aureus have been identified, highlighting the potential of these compounds in developing new antibacterial agents (Al-Hiari et al., 2006).
Genotoxic Effects
Research into the genotoxic effects of nitrosated indole compounds, which include structural analogues to the chemical of interest, reveals their mutagenic potential. This underscores the importance of understanding the mutagenic and tumor-promoting capacities of these compounds, which could inform safety assessments and regulatory decisions (Tiedink et al., 1991).
Fluorescence Applications
Investigations into the fluorescence properties of substituted 3-styrylindoles have shown their potential as neutral and hydrophobic fluorescence probes for examining protein microenvironments, polymers, micelles, and other biological and chemical systems. This suggests the utility of indole derivatives in fluorescence-based applications and bioimaging (Singh & Asefa, 2009).
Structural and Molecular Interactions
The study of C–H⋯O and C–H⋯π interactions in substituted indoles provides insights into their molecular structures and supramolecular arrangements. Such knowledge is vital for designing indole-based compounds with desired physical, chemical, and biological properties (Choudhury et al., 2004).
Synthetic Approaches and Functionalization
Research on the synthesis and functionalization of indoles through various reactions, including palladium-catalyzed processes, opens up avenues for generating a wide array of indole derivatives. These methodologies facilitate the exploration of indoles' biological activities and potential applications in drug discovery and development (Cacchi & Fabrizi, 2005).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-29-18-12-8-15(9-13-18)20(14-26(27)28)22-19-4-2-3-5-21(19)25-23(22)16-6-10-17(24)11-7-16/h2-13,20,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIVIQYNCSYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)



![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)


![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)
![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)
![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)

![1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2598632.png)